molecular formula C17H14N2O5 B15215375 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- CAS No. 68274-49-7

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo-

Cat. No.: B15215375
CAS No.: 68274-49-7
M. Wt: 326.30 g/mol
InChI Key: KVAHIUQNAMUQKY-UHFFFAOYSA-N
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Description

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- is a complex organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a carboxylic acid group, a dihydroquinazoline core, and a dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the carboxylic acid group and the dimethoxyphenyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often emphasizes efficiency, scalability, and the minimization of waste.

Chemical Reactions Analysis

Types of Reactions

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family.

    4-Oxoquinazoline: A derivative with a similar structure but lacking the dimethoxyphenyl substituent.

    2,3-Dimethoxyphenylquinazoline: A compound with a similar substituent pattern but different functional groups.

Uniqueness

6-Quinazolinecarboxylic acid, 1,4-dihydro-2-(2,3-dimethoxyphenyl)-4-oxo- is unique due to its specific combination of functional groups and substituents

Properties

CAS No.

68274-49-7

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-4-oxo-3H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C17H14N2O5/c1-23-13-5-3-4-10(14(13)24-2)15-18-12-7-6-9(17(21)22)8-11(12)16(20)19-15/h3-8H,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

KVAHIUQNAMUQKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(C=C(C=C3)C(=O)O)C(=O)N2

Origin of Product

United States

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